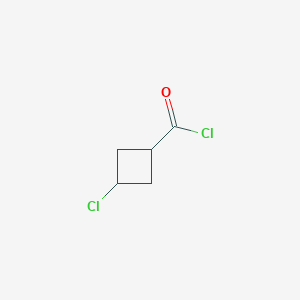
3-chlorocyclobutane-1-carbonyl Chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-chlorocyclobutane-1-carbonyl chloride is an organic compound with the molecular formula C5H6Cl2O. It is a derivative of cyclobutane, where a chlorine atom is attached to the third carbon of the cyclobutane ring, and a carbonyl chloride group is attached to the first carbon. This compound is used in various chemical reactions and has applications in scientific research and industry .
科学的研究の応用
3-chlorocyclobutane-1-carbonyl chloride is utilized in various scientific research applications:
Chemistry: It serves as a reagent for synthesizing complex organic molecules and intermediates in organic synthesis.
Biology: It is used in the modification of biomolecules and the study of enzyme mechanisms.
Medicine: It is employed in the synthesis of pharmaceutical compounds and drug development.
Industry: It is used in the production of agrochemicals, polymers, and specialty chemicals
作用機序
They are often used in various industrial applications due to their stability .
The specific properties and behavior of 3-chlorocyclobutane-1-carbonyl Chloride would depend on its molecular structure and the presence of the chlorine atom and carbonyl group. The chlorine atom could potentially make the compound more reactive, while the carbonyl group could influence its polarity and reactivity with other substances .
準備方法
Synthetic Routes and Reaction Conditions
3-chlorocyclobutane-1-carbonyl chloride can be synthesized through several methods. One common method involves the chlorination of cyclobutanecarboxylic acid, followed by the conversion of the resulting 3-chlorocyclobutanecarboxylic acid to its acid chloride form using thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 .
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale chlorination reactions under controlled conditions. The use of continuous flow reactors and optimized reaction parameters ensures high yield and purity of the final product .
化学反応の分析
Types of Reactions
3-chlorocyclobutane-1-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Addition Reactions: The carbonyl chloride group can undergo addition reactions with nucleophiles, leading to the formation of new compounds
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. These reactions typically occur under mild conditions with the use of a base to neutralize the by-products.
Addition Reactions: Reagents such as water, alcohols, and amines can add to the carbonyl chloride group, often in the presence of a catalyst or under acidic conditions
Major Products Formed
Substitution Products: Depending on the nucleophile used, products such as amides, esters, and thioesters can be formed.
Addition Products: Products include hydrates, hemiacetals, and aminals, depending on the nucleophile and reaction conditions
類似化合物との比較
Similar Compounds
Cyclobutanecarboxylic acid chloride: Similar in structure but lacks the chlorine atom on the cyclobutane ring.
3-chlorocyclobutanecarboxylic acid: Similar but contains a carboxylic acid group instead of a carbonyl chloride group
Uniqueness
3-chlorocyclobutane-1-carbonyl chloride is unique due to the presence of both a chlorine atom and a carbonyl chloride group on the cyclobutane ring. This combination imparts distinct reactivity and makes it a valuable intermediate in organic synthesis and industrial applications .
特性
IUPAC Name |
3-chlorocyclobutane-1-carbonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6Cl2O/c6-4-1-3(2-4)5(7)8/h3-4H,1-2H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUUURPZQDCCCKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1Cl)C(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6Cl2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.00 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-{4-[bis(2-methylpropyl)sulfamoyl]benzamido}-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2510570.png)
![N-[(2Z)-4,7-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3,5-dimethoxybenzamide](/img/structure/B2510571.png)
![ethyl 2-(3-phenoxypropanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2510573.png)

![N-({1,4-dioxaspiro[4.4]nonan-2-yl}methyl)-2-(naphthalen-2-yloxy)acetamide](/img/structure/B2510575.png)
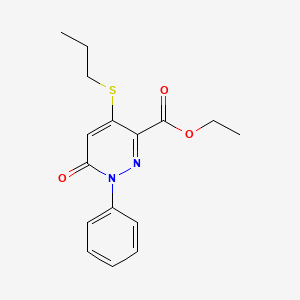
![1-[2-(5-{[(4-fluorophenyl)methyl]sulfanyl}-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-2-yl)ethyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B2510580.png)
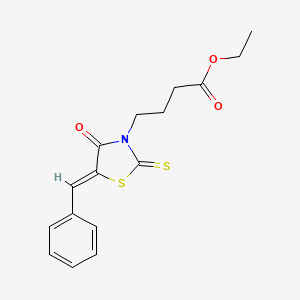
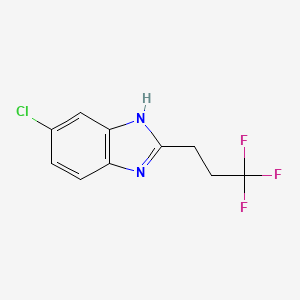
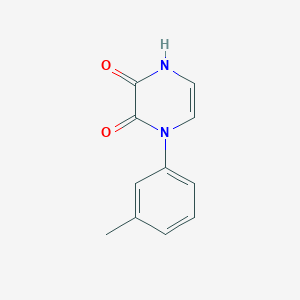
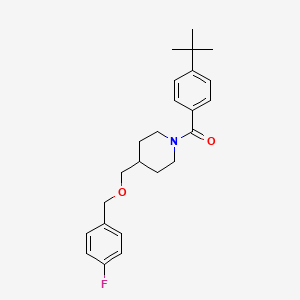
![1-Cyclohexyl-3-[4-(4-fluorophenyl)piperazin-1-yl]pyrrolidine-2,5-dione](/img/structure/B2510591.png)
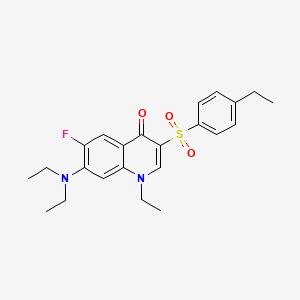
![7-{[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]methyl}-3-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2510593.png)
